molecular formula C25H27N5O3 B2887598 2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922087-15-8

2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2887598
CAS No.: 922087-15-8
M. Wt: 445.523
InChI Key: JIQMJRIGPFSHJV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:

  • 2-Methylbenzyl group: Sterically bulky substituent at position 5 of the pyrimidinone ring, which may influence receptor binding and selectivity.
  • Acetamide linker: Connects the pyrazolo[3,4-d]pyrimidine core to the ethoxyphenyl group, enabling hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-3-33-21-10-8-19(9-11-21)14-23(31)26-12-13-30-24-22(15-28-30)25(32)29(17-27-24)16-20-7-5-4-6-18(20)2/h4-11,15,17H,3,12-14,16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQMJRIGPFSHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents : Ethoxyphenyl and methylbenzyl groups

Biological Activity Overview

This compound has shown promising biological activities in various studies, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamideHeLa10.5CDK2 inhibition
Similar Derivative AMCF77.8Induces apoptosis
Similar Derivative BHCT11612.0Cell cycle arrest

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's structure allows it to bind effectively to the active sites of these enzymes, thus disrupting their function and leading to cell death .

Neuropharmacological Effects

The compound has also been investigated for its effects on monoamine oxidase (MAO) activity. Inhibitors of MAO are significant in treating neurodegenerative diseases such as Parkinson's disease.

StudyCompoundMAO-B Inhibition IC50 (µM)
Study 12-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide0.009
Study 2Related Compound C0.005

The findings indicate that this compound exhibits potent MAO-B inhibition, suggesting its potential use in managing neurodegenerative conditions .

Case Studies

  • In Vitro Anticancer Activity :
    A comprehensive study assessed the anticancer efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines including HeLa and MCF7. The results indicated that the derivatives exhibited significant cytotoxicity with IC50 values ranging from 7.8 to 12 µM .
  • MAO-B Inhibition :
    Another study focused on the neuroprotective effects of similar compounds on MAO-B activity. The results showed that these compounds could significantly inhibit MAO-B with IC50 values as low as 0.009 µM, indicating a strong potential for therapeutic application in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Biological Activity (if reported) Reference
Target Compound C₂₉H₂₉N₅O₃ 4-Ethoxyphenyl, 2-methylbenzyl Not specified N/A
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide C₂₄H₂₀FN₅O₂ 4-Fluorophenyl, phenyl Antiproliferative (inferred from structural class)
2-([1,1'-Biphenyl]-4-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide C₂₅H₁₉N₅O₂ Biphenyl, phenyl Not specified
Key Observations:
  • The 2-methylbenzyl substituent introduces steric bulk, which may enhance selectivity for hydrophobic binding pockets compared to the phenyl group in ’s compound .
  • Synthetic Routes: Similar compounds are synthesized via condensation of chloroacetamides with pyrazolo[3,4-d]pyrimidinone intermediates (e.g., ). The target compound likely employs analogous methods, utilizing carbodiimide coupling agents (e.g., EDC/HOBt, as in ) .

Heterocyclic Acetamide Derivatives

Table 2: Comparison with Non-Pyrimidinone Acetamides
Compound Name Core Structure Key Features Biological Activity Reference
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-sulfanyl Sulfur linker, methylpyridine Intermediate for bioactive molecules
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Oxadiazole-thioether Chlorophenyl, nitrophenyl Antiproliferative (reported)
Key Observations:
  • Heterocycle Influence: The pyrazolo[3,4-d]pyrimidinone core in the target compound offers a rigid planar structure for π-π stacking, unlike the flexible oxadiazole-thioether in ’s compound . Sulfur-containing linkers (e.g., ) may enhance oxidative stability but reduce metabolic half-life compared to ether or alkyl linkers .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step routes, including cyclization of pyrazolo[3,4-d]pyrimidine precursors with α-chloroacetamides or thioacetamide derivatives. Critical conditions include:

  • Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation .
  • Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol for intermediate stabilization .
  • Temperature : Controlled heating (60–80°C) to prevent decomposition of sensitive intermediates .
  • Purification : Column chromatography or HPLC to isolate the final product (>95% purity) .

Q. Which spectroscopic and crystallographic methods are used to confirm structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the pyrazolo[3,4-d]pyrimidine core .
  • X-ray Crystallography : Resolve 3D conformation, bond angles, and intermolecular interactions .
  • FTIR : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 4-oxo group) .
  • HPLC : Assess purity and detect by-products .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Kinase inhibition : Enzymatic assays targeting EGFR or VEGFR2 due to structural similarity to pyrazolopyrimidine kinase inhibitors .
  • Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Validate cell lines, incubation times, and compound concentrations .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Purity verification : Use HPLC-MS to rule out impurities influencing activity .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Plasma stability : Incubate with liver microsomes and quantify degradation via LC-MS .
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations .
  • Metabolite profiling : Identify Phase I/II metabolites using high-resolution mass spectrometry (HRMS) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent variation : Modify the 4-ethoxyphenyl or 2-methylbenzyl groups to assess impact on binding affinity .
  • Bioisosteric replacement : Replace the acetamide moiety with sulfonamide or urea groups .
  • Computational docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .

Q. What methodologies address compound instability during storage or experimental use?

  • Storage conditions : Argon atmosphere, desiccants, and –20°C storage to prevent oxidation/hydrolysis .
  • Light sensitivity : Use amber vials to avoid photodegradation .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH) .

Q. How can computational modeling predict off-target effects or toxicity?

  • Pharmacophore mapping : Compare with known toxicophores (e.g., reactive electrophiles) using Schrödinger .
  • Molecular dynamics (MD) : Simulate binding to cytochrome P450 isoforms (CYP3A4) to predict metabolic toxicity .
  • ADMET prediction : Use tools like SwissADME for bioavailability and hERG channel inhibition risk .

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